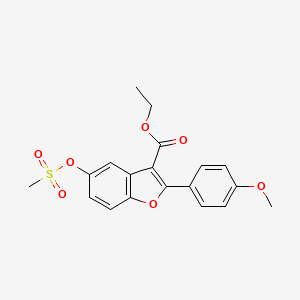

Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate

Description

Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate is a benzofuran derivative characterized by a 4-methoxyphenyl substituent at position 2 of the benzofuran core and a methylsulfonyloxy group at position 5.

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenyl)-5-methylsulfonyloxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7S/c1-4-24-19(20)17-15-11-14(26-27(3,21)22)9-10-16(15)25-18(17)12-5-7-13(23-2)8-6-12/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGWEJGJDXZURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate (commonly referred to as compound 1) is a synthetic organic compound belonging to the benzofuran family. Its unique structure, which incorporates a methoxy group and a methylsulfonyl moiety, suggests potential for diverse biological activities. This article delves into the biological activity of compound 1, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 has the following chemical structure:

- Molecular Formula: C19H18O7S

- Molecular Weight: 378.41 g/mol

- IUPAC Name: this compound

The presence of the methoxyphenyl group and the methylsulfonyl group is significant, as these substituents can influence the compound's solubility, reactivity, and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives exhibit notable antimicrobial properties. For instance, structural modifications in similar compounds have shown enhanced activity against various pathogens. The antimicrobial efficacy of compound 1 has been evaluated through minimum inhibitory concentration (MIC) assays:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.6 | |

| Escherichia coli | 31.2 | |

| Candida albicans | 24.0 |

These findings suggest that compound 1 may possess significant antibacterial and antifungal properties, making it a candidate for further investigation in therapeutic applications.

Anti-inflammatory Properties

The benzofuran scaffold is also known for its anti-inflammatory effects. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This compound has been proposed to exert such effects through modulation of signaling pathways involved in inflammation.

Anticancer Potential

The anticancer activity of benzofuran derivatives has been documented extensively. Compound 1's structural features may contribute to its ability to inhibit cancer cell proliferation. For example, compounds with similar methoxy substitutions have shown promising results against various cancer cell lines:

These results indicate that compound 1 could be explored as a potential anticancer agent.

The biological activity of compound 1 likely involves multiple mechanisms:

- Enzyme Inhibition: Benzofuran derivatives may act as inhibitors of key enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation: Interaction with specific receptors can modulate signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Reduction: Some studies suggest that these compounds can enhance antioxidant defenses within cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzofuran derivatives highlighted the significant activity of compound 1 against resistant strains of bacteria. The research indicated that modifications in the benzofuran structure, particularly the introduction of sulfonyl groups, enhanced antibacterial potency compared to traditional antibiotics.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of compound 1 on human cancer cell lines. Results showed that treatment with varying concentrations led to reduced viability in A2780 cells, suggesting a dose-dependent response. The study concluded that further exploration into the molecular mechanisms behind this activity could reveal new therapeutic approaches for treating ovarian cancer.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds with a similar structure to Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate exhibit promising antifungal properties. A study highlighted that modifications in the phenyl group enhance antifungal activity against various fungal strains, particularly Fusarium oxysporum (FOX). The presence of methoxy and sulfonyl functional groups is critical for this activity, suggesting that similar compounds may also possess significant antifungal effects .

Anticancer Potential

The compound has been investigated for its potential as a tubulin polymerization inhibitor, which is crucial in cancer treatment. Substituted benzofurans have shown efficacy in disrupting microtubule dynamics, leading to apoptosis in cancer cells. This mechanism positions this compound as a candidate for further development in anticancer therapies .

Antimicrobial Properties

Studies have demonstrated that related compounds exhibit antimicrobial activity against a range of pathogens. The presence of the methylsulfonyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Benzofuran Derivatives

Key Observations:

This may influence membrane permeability and target-binding interactions. In contrast, the simpler methyl group in analogs reduces steric hindrance, possibly improving solubility but limiting receptor selectivity.

Substituent Effects at Position 5 :

- The methylsulfonyloxy group in the target compound and is a polar, electron-withdrawing moiety that may enhance metabolic stability compared to the 4-chlorobenzyloxy group in (electron-withdrawing but less polar) or the sulfonamido group in (capable of hydrogen bonding).

- The sulfonamido group in could facilitate interactions with enzymatic active sites, as seen in kinase inhibitors like lapatinib (), which targets HER2/EGFR .

Molecular Weight and Drug-Likeness :

- The target compound (398.41 g/mol) exceeds Lipinski’s rule of five threshold (molecular weight <500), unlike analogs , which have lower molecular weights. This may impact oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.